3,6-Dichloro-4-vinylpyridazine
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Overview
Description
3,6-Dichloro-4-vinylpyridazine is a heterocyclic compound with the molecular formula C6H4Cl2N2 and a molecular weight of 175.02 g/mol . This compound is characterized by the presence of two chlorine atoms and a vinyl group attached to a pyridazine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-vinylpyridazine typically involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80°C . This method is favored for its simplicity, cost-effectiveness, and high purity of the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent product quality and yield. The use of bulk manufacturing techniques and custom synthesis services is common in the industry .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-vinylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The vinyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyridazines and pyridazinones, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3,6-Dichloro-4-vinylpyridazine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-vinylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Shares a similar structure but lacks the vinyl group.
4,6-Dichloropyrimidine: Another chlorinated heterocyclic compound with different chemical properties.
3,6-Dichloro-4-methylpyridazine: Similar structure with a methyl group instead of a vinyl group
Uniqueness: 3,6-Dichloro-4-vinylpyridazine is unique due to the presence of both chlorine atoms and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H4Cl2N2 |
---|---|
Molecular Weight |
175.01 g/mol |
IUPAC Name |
3,6-dichloro-4-ethenylpyridazine |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-4-3-5(7)9-10-6(4)8/h2-3H,1H2 |
InChI Key |
QYADAYMBEJKVAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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